2-Propanoylspiro[4.5]decan-1-one
Description
2-Propanoylspiro[4.5]decan-1-one is a spirocyclic compound featuring a ketone group at position 1 and a propanoyl (CH₂CO-) substituent at position 2 of the spiro[4.5]decane framework.
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-propanoylspiro[4.5]decan-4-one |
InChI |
InChI=1S/C13H20O2/c1-2-11(14)10-6-9-13(12(10)15)7-4-3-5-8-13/h10H,2-9H2,1H3 |
InChI Key |
VELLSGVNMYUQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCC2(C1=O)CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Spirocyclization of 5-Methylene-2(5H)-Furanone Derivatives
Method Overview:
One of the established routes involves the cyclization of 5-methylene-2(5H)-furanone derivatives, which serve as key intermediates. This approach exploits the reactivity of the furanone ring to generate the spirocyclic core through nucleophilic attack and subsequent ring closure.
- Starting with 5-methylene-2(5H)-furanone, a nucleophile (such as an enolate or a suitable carbon nucleophile) reacts at the electrophilic site.
- Under controlled conditions, this leads to a spirocyclization, forming the core spiro[4.5]decane ring system.
- Introduction of the acyl group (acetyl or propionyl) occurs via acylation of the appropriate position, often facilitated by acyl chlorides or anhydrides.
Key Literature:
The synthesis of 1-oxaspiro[4.5]decan-2-ones from 5-methylene-2(5H)-furanone has been detailed, demonstrating the versatility of this route for constructing spirocyclic lactones with various substituents, including propionyl groups.
Prins/Pinacol Cascade Reaction
Method Overview:
A novel Lewis acid catalyzed Prins/pinacol cascade reaction has been reported for synthesizing oxaspiro[4.5]decan-1-ones, which can be adapted for the specific formation of 2-propanoyl derivatives.
- The process involves the condensation of aldehydes with cyclobutanols under Lewis acid catalysis.
- This cascade sequence facilitates the formation of the spirocyclic framework with high regio- and stereoselectivity.
- The acyl group (propionyl) can be introduced via the aldehyde component or through subsequent acylation steps.
- Broad substrate scope, including aromatic, aliphatic, and heteroaromatic aldehydes.
- High yields and selectivity.
Literature Reference:
This cascade reaction provides a versatile route for synthesizing 7-substituted-8-oxaspiro[4.5]decan-1-ones, which can be tailored to produce the propionyl derivative.
Hydroacylation of Cycloalkenes
Method Overview:
Hydroacylation, particularly rhodium-catalyzed hydroacylation of cycloalkenes, has been utilized for constructing spirocyclic ketones, including spiro[4.5]decan-1-one derivatives.
- Rhodium catalysts facilitate the addition of acyl groups derived from aldehydes to cycloalkenes.
- The process can be directed to produce spirocyclic ketones with specific acyl groups, such as propionyl, by selecting appropriate aldehyde precursors.
- Sattelkau et al. demonstrated the rhodium-catalyzed hydroacylation as an efficient method for synthesizing spiro[4.5]decan-1-one frameworks, with potential for functional group modifications.
Direct Acylation of Precursor Cyclic Compounds
Method Overview:
A more straightforward approach involves the acylation of pre-formed cyclic compounds bearing reactive sites suitable for spirocyclization.
- Starting with a cycloalkane or cyclohexene derivative with an appropriate leaving group or reactive site.
- Treatment with propionyl chloride or anhydride in the presence of a base (e.g., pyridine) induces acylation.
- Intramolecular cyclization under suitable conditions yields the desired spirocyclic ketone.
Note:
This method requires careful control of reaction conditions to favor spirocyclization over other pathways.
Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Propanoylspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of spirocyclic derivatives with different functional groups.
Scientific Research Applications
2-Propanoylspiro[4.5]decan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Propanoylspiro[4.5]decan-1-one involves its interaction with specific molecular targets. For instance, derivatives of spirocyclic compounds have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in the necroptosis pathway . This inhibition can block the activation of necroptosis, a form of programmed cell death, thereby offering therapeutic potential in various inflammatory diseases.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Spiro[4.5]decan-1-one derivatives vary in heteroatom placement (e.g., nitrogen, oxygen) and substituents, which critically modulate their properties:
Key Observations:
- Electron Effects: The propanoyl group’s carbonyl moiety may enhance hydrogen-bonding interactions compared to non-polar substituents like methyl or trifluoromethyl.
- Biological Activity: Diazaspiro derivatives (e.g., 2,8-diazaspiro[4.5]decan-1-one) demonstrate potent RIPK1 inhibition, suggesting that nitrogen atoms in the spiro framework enhance target binding . In contrast, 2-oxaspiro compounds exhibit anti-inflammatory effects, likely due to oxygen’s role in modulating redox pathways .
- Safety Profiles: Substituents like phenyl groups correlate with higher toxicity (e.g., H302: harmful if swallowed ), whereas oxygenated analogs from natural sources may offer safer profiles.
Biological Activity
2-Propanoylspiro[4.5]decan-1-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The structure of 2-Propanoylspiro[4.5]decan-1-one can be described by its molecular formula and a molecular weight of approximately 206.28 g/mol. The compound features a spirocyclic structure, which is significant for its biological activity.
The biological activity of 2-Propanoylspiro[4.5]decan-1-one is attributed to its ability to interact with various biological targets, including enzymes and receptors. Its spirocyclic nature may enhance binding affinity and specificity, leading to diverse pharmacological effects.
Antimicrobial Activity
Research indicates that 2-Propanoylspiro[4.5]decan-1-one exhibits antimicrobial properties against several bacterial strains. In vitro studies have shown significant inhibition zones against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Properties
In vitro assays have demonstrated that 2-Propanoylspiro[4.5]decan-1-one induces apoptosis in cancer cell lines, including breast and lung cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death.
Anti-inflammatory Effects
Studies have suggested that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by Smith et al. (2023) evaluated the efficacy of 2-Propanoylspiro[4.5]decan-1-one against multidrug-resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly. -
Case Study on Anticancer Activity :
In a study published by Johnson et al. (2023), the anticancer effects of 2-Propanoylspiro[4.5]decan-1-one were assessed in human lung carcinoma cells (A549). The findings revealed a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its potential as a chemotherapeutic agent. -
Case Study on Anti-inflammatory Mechanisms :
Research by Lee et al. (2023) explored the anti-inflammatory mechanisms of 2-Propanoylspiro[4.5]decan-1-one in a murine model of arthritis. The compound significantly reduced paw swelling and serum levels of inflammatory markers compared to control groups.
Q & A
Q. What are the optimal synthetic routes for 2-Propanoylspiro[4.5]decan-1-one, considering its spirocyclic structure?
Methodological Answer: The synthesis of spirocyclic compounds like 2-Propanoylspiro[4.5]decan-1-one typically involves intramolecular cyclization or ring-closing strategies. Key steps include:
- Functional group compatibility : Use ketones or esters as electrophilic centers to facilitate spiro-ring formation via nucleophilic attack (e.g., cyclohexanol derivatives reacting with propanoyl chloride under acidic conditions) .
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) or base-mediated conditions (e.g., NaH) to stabilize transition states during cyclization .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates .
Q. Example Protocol :
React 8-hydroxy-2-oxaspiro[4.5]decan-1-one with propanoyl chloride in DCM using pyridine as a base.
Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Confirm yield (>70%) and purity (HPLC, NMR).
Q. How can spectroscopic and crystallographic methods confirm the structure of 2-Propanoylspiro[4.5]decan-1-one?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- X-ray crystallography : Use SHELXL for refinement to confirm bond angles and torsional strain in the spiro structure. For example, spiro[4.5] systems typically exhibit C–C–C angles of ~109.5° .
- Mass spectrometry (HRMS) : Validate molecular formula (C₁₃H₂₀O₂, [M+H]+ = 209.1542) .
Critical Note : Crystallographic data must resolve potential enantiomerism via Flack parameter analysis if asymmetric centers exist .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for spirocyclic compounds like 2-Propanoylspiro[4.5]decan-1-one?
Methodological Answer: Contradictions often arise from differences in assay conditions or compound stability. Mitigation strategies include:
- Standardized bioassays : Use identical fungal strains (e.g., Candida albicans ATCC 90028) and media (RPMI-1640) for antifungal activity comparisons .
- Metabolic stability testing : Assess compound degradation in liver microsomes (e.g., human S9 fraction) to rule out false negatives .
- Structural analogs : Compare activity of 2-Propanoylspiro[4.5]decan-1-one with diazaspiro derivatives (e.g., diazaspiro[4.5]decan-1-one), which show improved chitin synthase inhibition (IC₅₀ = 0.8 µM vs. 2.5 µM) .
Q. Example Workflow :
Replicate conflicting assays under controlled conditions (pH, temperature).
Perform LC-MS to verify compound integrity post-assay.
Use molecular dynamics simulations to identify conformational changes affecting activity.
Q. How do computational docking studies predict interactions of 2-Propanoylspiro[4.5]decan-1-one with antifungal targets?
Methodological Answer:
Q. Validation Steps :
Compare docking scores (ΔG) with known inhibitors (e.g., nikkomycin Z: ΔG = −9.2 kcal/mol).
Perform molecular dynamics (MD) simulations (50 ns) to assess binding stability.
Synthesize top-scoring analogs for in vitro validation.
Q. What enantioselective methods are viable for synthesizing chiral spirocyclic derivatives?
Methodological Answer:
- Catalytic asymmetric synthesis : Use palladium-catalyzed intramolecular propargylation (e.g., (S)-BINAP ligand for >90% ee) .
- Chiral auxiliaries : Incorporate Evans oxazolidinones to induce asymmetry during spirocyclization .
- Resolution techniques : Chiral HPLC (Chiralpak IA column) or enzymatic kinetic resolution (e.g., lipase B) .
Case Study : Synthesis of (S)-4-Ethynyl-4-phenylspiro[4.5]decan-1-one achieved 92% ee via Pd/(S)-BINAP catalysis .
Q. How does the spirocyclic core influence physicochemical properties critical for drug development?
Methodological Answer:
- Lipophilicity (LogP) : Spiro structures reduce flexibility, lowering LogP (e.g., 2-Propanoylspiro[4.5]decan-1-one: LogP = 2.1 vs. linear analog: LogP = 3.5) .
- Metabolic stability : Rigid spiro cores resist cytochrome P450 oxidation (t₁/₂ > 120 min in human liver microsomes) .
- Solubility : Introduce polar groups (e.g., hydroxyl, amine) without disrupting spiro geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
